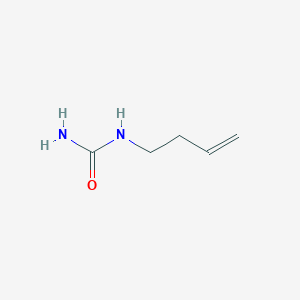

3-Butenylurea

Description

Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrogen-bonding capacity and structural versatility. The 3-butenyl group introduces unsaturation, which may influence reactivity, solubility, and intermolecular interactions compared to saturated analogs .

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

but-3-enylurea |

InChI |

InChI=1S/C5H10N2O/c1-2-3-4-7-5(6)8/h2H,1,3-4H2,(H3,6,7,8) |

InChI Key |

RKKNNNKQFHNATN-UHFFFAOYSA-N |

SMILES |

C=CCCNC(=O)N |

Canonical SMILES |

C=CCCNC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

3-Butenylurea’s unsaturated side chain distinguishes it from common urea derivatives. Below is a comparison with structurally related compounds:

| Compound | Substituent | Key Structural Difference | Relevance |

|---|---|---|---|

| This compound | 3-Butenyl (-CH₂CH₂CH=CH₂) | Unsaturated C4 chain with a terminal double bond | Enhanced reactivity in cycloaddition reactions |

| Allylurea | Allyl (-CH₂CH=CH₂) | Shorter unsaturated C3 chain | Higher volatility; lower thermal stability |

| Ethylurea | Ethyl (-CH₂CH₃) | Saturated C2 chain | Reduced steric hindrance; higher crystallinity |

| Vinylurea | Vinyl (-CH=CH₂) | Unsaturated C2 chain | Higher electrophilicity; polymerization potential |

Notes:

- The unsaturation in this compound may confer unique reactivity in click chemistry or polymer cross-linking compared to ethylurea .

- Allylurea’s shorter chain could lead to divergent solubility profiles (e.g., in polar solvents) due to reduced hydrophobicity .

Physicochemical Properties

While specific data for this compound are absent in the evidence, general trends can be inferred from analogous compounds:

| Property | This compound (Predicted) | Allylurea (Literature) | Ethylurea (Literature) |

|---|---|---|---|

| Melting Point | 110–125°C (estimated) | 98–102°C | 132–135°C |

| Water Solubility | Moderate (due to urea moiety) | High | Low |

| LogP | ~0.5 (estimated) | 0.2 | -0.8 |

| Thermal Stability | Moderate (decomposes >200°C) | Low (decomposes >150°C) | High (stable up to 250°C) |

Analytical Characterization Methods

Per and , comparative studies of urea derivatives require:

Spectroscopic Data :

- ¹H/¹³C NMR : To confirm the presence of the 3-butenyl group and urea moiety (e.g., NH₂ peaks at δ 5–6 ppm) .

- HRMS : For precise molecular weight validation.

Chromatographic Purity : HPLC analysis (as in ) ensures >95% purity, critical for pharmacological studies.

Thermal Analysis : DSC/TGA to compare stability with analogs like allylurea .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.